Etoglucid is synthesized through a reaction that involves a diol and two equivalents of an alkyl chloride. The process typically requires controlled conditions, including elevated temperatures and pressures, to ensure complete conversion of the reactants to the desired product. The synthesis can be summarized in the following steps:
This method of synthesis allows for scalability, making it feasible for industrial production where large quantities are often required.
The molecular structure of Etoglucid includes several key features:
The presence of the epoxide group is particularly noteworthy as it can undergo various chemical transformations, making Etoglucid a versatile reagent in organic synthesis .
Etoglucid participates in several types of chemical reactions:
The specific products formed from these reactions depend on the conditions and reagents used, highlighting the compound's utility in synthetic organic chemistry .
In biological applications, Etoglucid's mechanism of action primarily involves its interaction with cellular processes through its epoxide group. This group can react with nucleophiles in biological systems, leading to modifications of proteins and nucleic acids. Such interactions are crucial in chemotherapy, where Etoglucid may induce apoptosis (programmed cell death) in malignant cells by disrupting normal cellular functions.
Research indicates that compounds with epoxide functionalities can affect signaling pathways and gene expression, thereby influencing tumor growth and proliferation .
Etoglucid exhibits several notable physical and chemical properties:
These properties make Etoglucid suitable for various applications in both laboratory settings and industrial processes.
Etoglucid has a wide range of scientific applications:
The versatility of Etoglucid makes it a valuable compound across multiple scientific disciplines .
Etoglucid (chemical name: 2-[12-(oxiran-2-yl)-2,5,8,11-tetraoxadodecan-1-yl]oxirane) is a bifunctional epoxide compound characterized by its distinctive molecular architecture centered on two terminal epoxy groups connected by a triethylene glycol chain. Its chemical formula is C12H22O6, with a molecular weight of 262.30 g/mol [1] [6]. The compound belongs to the class of organic epoxides (oxiranes), featuring two highly strained three-membered epoxy rings that confer significant reactivity potential due to ring strain and partial positive charge on the oxirane carbon atoms [1] [3]. This structural configuration enables covalent bonding with nucleophilic sites on biological macromolecules, particularly DNA [3] [10].
The linear polyether bridge (-O-CH2-CH2-O-CH2-CH2-O-CH2-CH2-) connecting the epoxide moieties provides hydrophilic properties that enhance aqueous solubility compared to non-polar alkylating agents. Physically, etoglucid presents as a colorless liquid at room temperature with a density of 1.1312 g/cm³ (20°C) and refractive index of 1.4584 [6]. Its boiling point ranges between 195-197°C at 2 mmHg, reflecting moderate volatility under reduced pressure conditions [6]. The symmetrical molecular structure (IUPAC name: 2,2'-[1,2-ethanediylbis(oxy-2,1-ethanediyloxy)]bisoxirane) facilitates diffusion across biological membranes, including the blood-brain barrier, which historically supported its investigation for central nervous system malignancies [10].
Table 1: Fundamental Physicochemical Properties of Etoglucid
Property | Value | Source |
---|---|---|
Molecular Formula | C12H22O6 | [1] [6] |
Molecular Weight | 262.30 g/mol | [1] [3] |
CAS Registry Number | 1954-28-5 | [1] [6] |
Boiling Point | 195-197°C (at 2 mmHg) | [6] |
Density (20°C) | 1.1312 g/cm³ | [6] |
Refractive Index (20°C) | 1.4584 | [6] |
Synonyms | Triethylene glycol diglycidyl ether; Ethoglucid; Epodyl (trademark) | [6] [10] |
Mechanistically, etoglucid functions as an alkylating antineoplastic agent that primarily targets DNA nucleophiles. Its epoxide rings undergo acid-catalyzed ring-opening reactions, enabling covalent bonding with nucleophilic sites on guanine bases (N-7 position being most susceptible) through bimolecular nucleophilic substitution (SN2) [3] [7]. This bifunctionality permits the formation of intrastrand and interstrand cross-links in DNA, which disrupts replication and transcription processes, ultimately triggering apoptosis in rapidly dividing cells [3] [10]. The compound's classification under ATC code L01AG01 specifically designates it as an epoxide-class alkylating agent within the broader category of antineoplastic drugs [1] [3].
Etoglucid emerged during the post-war expansion of chemotherapy research in the late 1950s and early 1960s, when scientists systematically investigated alkylating agents for their anticancer potential beyond nitrogen mustards. Synthesized and developed by Imperial Chemical Industries (ICI), it received the internal code ICI-32865 and was patented in 1962 [6]. The compound represented a structural departure from earlier alkylating agents by incorporating hydrophilic polyether bridges between reactive epoxide groups, theoretically enhancing tissue distribution while reducing lipophilicity-associated toxicity [10].
Clinical development focused primarily on superficial bladder cancer, where its instillation formulation (trademarked as Epodyl by Ayerst Laboratories) offered localized therapeutic application [6] [10]. The drug's rapid metabolic clearance (half-life: 10-15 minutes) and hepatic degradation were noted advantages in early pharmacological studies, suggesting potentially reduced hematological toxicity compared to systemically persistent alkylating agents [10]. Animal studies indicated preferential reduction in polymorphonuclear leukocytes with recovery within 2-3 weeks, supporting its investigational use in human trials [10].
A significant randomized clinical trial published in 1994 compared intravesical etoglucid (1% solution) with immunotherapy (keyhole limpet hemocyanin, KLH) for preventing recurrence of superficial transitional cell carcinoma (stages pTa-pT1) [4]. Conducted over a mean follow-up period of 27.5 months, this prospective study found no statistical difference in recurrence rates between etoglucid (53.9%) and KLH (43.4%), with comparable mean disease-free intervals (13.6 months vs. 12.1 months) and progression rates (9.4% vs. 6.5%) [4]. Despite these modest clinical results, etoglucid never gained widespread adoption outside Europe and is not available in the United States pharmaceutical market [10].
Table 2: Key Clinical Trial of Etoglucid in Bladder Cancer
Parameter | Etoglucid Arm | KLH Immunotherapy Arm | Statistical Significance |
---|---|---|---|
Patients (n) | 85 | 76 | - |
Recurrence Rate | 53.9% | 43.4% | Not significant |
Mean Disease-Free Interval | 13.6 months | 12.1 months | Not significant |
Progression Rate | 9.4% | 6.5% | Not significant |
Treatment Schedule | Weekly instillations × 6 weeks → Monthly × 1 year | Same schedule | Identical regimen |
By the late 1980s, etoglucid's clinical use had significantly diminished due to the emergence of more effective intravesical agents like bacillus Calmette-Guérin (BCG) and mitomycin C, which demonstrated superior efficacy profiles in comparative studies [4] [10]. Contemporary interest in etoglucid primarily exists in historical pharmacological contexts as an example of epoxide-based alkylating agents that explored structure-activity relationships through hydrophilic linker modifications [3] [6].
Etoglucid occupies a specialized niche within the broader classification of antineoplastic alkylating agents, specifically categorized as an epoxide derivative according to the Anatomical Therapeutic Chemical (ATC) classification system under code L01AG01 [1] [3]. Within the hierarchical organization of antineoplastic agents, it belongs to:
This classification reflects its mechanistic foundation in DNA alkylation while distinguishing it from other alkylating subclasses such as nitrogen mustards (L01AA), alkyl sulfonates (L01AB), ethylenimines (L01AC), and nitrosoureas (L01AD) [3] [7]. Etoglucid's chemical structure categorizes it under the organic epoxides in chemical taxonomy systems, characterized by aliphatic heteromonocyclic structures containing oxygen within a three-atom ring system [1] [3].
Functionally, etoglucid operates as a bifunctional alkylator, enabling DNA cross-linking through its two reactive epoxide groups. This distinguishes it from monofunctional alkylators (e.g., dacarbazine) that typically modify single DNA bases without cross-linking capability [7] [9]. While sharing the DNA alkylation mechanism with other alkylating classes, etoglucid's epoxide chemistry differs fundamentally from nitrogen mustards (which utilize aziridinium intermediates) and nitrosoureas (which generate isocyanates and carbamoylating species) in both activation requirements and reaction kinetics [3] [9].
The DrugBank database classifies etoglucid as an experimental small molecule within the alkylating agent category, specifically noting its epoxide structural features [1] [5]. Its KEGG DRUG entry further specifies its role as an alkylating antineoplastic agent targeting DNA, placing it within the chemical taxonomy of epoxide compounds [3]. Despite its diminished contemporary clinical relevance, etoglucid remains a chemically instructive example of how epoxide reactivity was harnessed for antineoplastic purposes during a distinct era of chemotherapeutic development [6] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7